molecular formula C17H16N2O2 B096508 1-Acetyl-5,5-diphenylimidazolidin-4-one CAS No. 16459-56-6

1-Acetyl-5,5-diphenylimidazolidin-4-one

Cat. No.: B096508
CAS No.: 16459-56-6
M. Wt: 280.32 g/mol
InChI Key: ULJLOHOFHHKTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5,5-diphenylimidazolidin-4-one (CAS 16459-56-6) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is based on the 5,5-diphenylimidazolidin-4-one scaffold, which is a well-known privileged structure in drug discovery . This scaffold is a key feature in Phenytoin, a established anticonvulsant drug that acts through the inhibition of voltage-gated sodium channels . Researchers are increasingly utilizing a hybrid pharmacophore approach, which involves combining two or more bioactive fragments into a single molecule to create multi-target agents . In this context, this compound serves as a versatile intermediate. The acetyl group at the N1 position provides a reactive handle for further synthetic modification, allowing researchers to conjugate the potent hydantoin core with other pharmacologically active moieties such as thiosemicarbazide, 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole . These hybrid molecules are extensively investigated for a range of biological activities, including anticonvulsant and antidiabetic properties . As such, this compound is a valuable reagent for the design and synthesis of new chemical entities for biological screening in early-stage drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16459-56-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-acetyl-5,5-diphenylimidazolidin-4-one

InChI

InChI=1S/C17H16N2O2/c1-13(20)19-12-18-16(21)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,21)

InChI Key

ULJLOHOFHHKTIT-UHFFFAOYSA-N

SMILES

CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-Acetyl-5,5-diphenyl-4-imidazolidinone

Origin of Product

United States

Structural Context of the Imidazolidinone Heterocycle

The structural foundation of 1-Acetyl-5,5-diphenylimidazolidin-4-one is the imidazolidinone heterocycle. This core is a five-membered ring containing two nitrogen atoms, structurally related to imidazolidine (B613845). wikipedia.orgwikipedia.org Specifically, imidazolidinones are characterized by a saturated three-carbon, two-nitrogen (C₃N₂) nucleus that includes a carbonyl functional group at either the 2- or 4-position. wikipedia.org The subject compound is a 4-imidazolidinone, meaning the carbonyl group is located at the fourth position of the ring.

Imidazolidinones are a broad class of compounds, and their chemical and physical properties are heavily influenced by the substituents attached to the ring's carbon and nitrogen atoms. ontosight.aiontosight.ai The presence of two nitrogen atoms within the heterocyclic ring provides sites for substitution, allowing for the synthesis of a wide array of derivatives. ontosight.ai The versatility of this scaffold has made it a recurring motif in numerous biologically active compounds and has led to its integration into the structures of several drugs. wikipedia.org

Historical Development and Significance of the 5,5 Diphenylimidazolidinone Scaffold in Organic Synthesis

The 5,5-diphenylimidazolidinone scaffold, the core of the title compound, has a significant history rooted in medicinal chemistry. This nucleus is most famously associated with the anticonvulsant drug Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), which was first synthesized by German chemist Heinrich Biltz in 1908. clockss.orgbepls.comresearchgate.netnih.govwikipedia.org Although synthesized early in the 20th century, its utility as an anticonvulsant was not discovered until 1938 by H. Houston Merritt and Tracy Putnam. bepls.comwikipedia.org This discovery was a landmark in pharmacology as Phenytoin was identified through a systematic search for non-sedative anticonvulsants, a departure from the serendipitous discoveries of earlier treatments. wikipedia.org

The significance of the 5,5-diphenylimidazolidinone scaffold in organic synthesis is intrinsically linked to the success of Phenytoin. researchgate.net Its established biological activity prompted extensive research into related structures. The scaffold serves as a versatile building block for creating diverse derivatives. The two phenyl groups at the C5 position are considered crucial for its anticonvulsant activity in its parent drug, while the nitrogen atoms at positions 1 and 3 are key sites for chemical modification. researchgate.netsemanticscholar.org Synthetic chemists have exploited these reactive sites to introduce various functional groups, leading to the development of compounds with a wide spectrum of potential pharmacological applications, including anti-inflammatory, antimicrobial, and antifungal activities. ontosight.ai

Rationale for Academic Investigation of N Acetylated Imidazolidinones

Direct Acetylation Protocols

Direct acetylation is a straightforward and commonly employed method for the synthesis of this compound. This approach utilizes the nucleophilic character of the nitrogen atom in the hydantoin (B18101) ring, which attacks an acetylating agent.

Acetylation of 5,5-Diphenylimidazolidine-2,4-dione with Acetic Anhydride (B1165640)

The most common method for preparing this compound is the direct acetylation of its precursor, 5,5-diphenylimidazolidine-2,4-dione. This reaction is typically achieved using acetic anhydride, often in the presence of a catalyst or a suitable solvent system.

One established protocol involves heating 5,5-diphenylimidazolidine-2,4-dione with glacial acetic acid. jpionline.org The reaction mixture is refluxed at temperatures between 80-100°C for a period of approximately two hours to ensure the completion of the reaction. jpionline.org Upon cooling, the product is precipitated by the addition of ice-cold water and can be collected via filtration. jpionline.org

The acetyl group is a widely used protecting group in organic chemistry, particularly for hydroxyl and amino groups. nih.gov Acetic anhydride serves as a potent acetylating agent. youtube.com The reaction mechanism involves the nucleophilic attack of one of the nitrogen atoms of the hydantoin ring on a carbonyl carbon of the acetic anhydride molecule. youtube.com While the reaction can proceed with acetic acid alone, the use of pyridine (B92270) as a basic catalyst is common in acetylation reactions as it activates the hydroxyl or amino group, thereby increasing the reaction rate. researchgate.net 4-Dimethylaminopyridine (DMAP) is another catalyst often used to enhance the efficiency of acylations. nih.gov After the reaction, the mixture is typically quenched with methanol (B129727) and purified through extraction and column chromatography. nih.gov

ReactantAcetylating AgentSolvent/CatalystTemperatureReaction TimeReference
5,5-Diphenylimidazolidine-2,4-dioneAcetic AnhydrideGlacial Acetic Acid80-100°C (Reflux)2 hours jpionline.org
5,5-Diphenylimidazolidine-2,4-dioneAcetyl ChloridePyridine / Acetone (B3395972)Reflux5 hours semanticscholar.org

Acetylation from Phenytoin (B1677684) Precursors

Phenytoin is the common name for 5,5-diphenylimidazolidine-2,4-dione, a widely used antiepileptic drug first synthesized in 1908. semanticscholar.orgbepls.commolport.com Therefore, the acetylation from Phenytoin precursors is identical to the methods described in the previous section. The synthesis of N-acetyl-phenytoin (a synonym for this compound) is undertaken to improve the physicochemical properties of the parent drug, such as its solubility and bioavailability. nih.gov

The process begins with Phenytoin, which is treated with an acetylating agent like acetyl chloride in a suitable solvent such as acetone, with pyridine added as a catalyst. semanticscholar.org The mixture is refluxed for several hours, after which the solvent is partially evaporated. The addition of distilled water precipitates the crude product, this compound, which can then be isolated. semanticscholar.org This N-acetylation can significantly enhance the intestinal absorption of the compound. nih.gov

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules like hydantoin derivatives. jsynthchem.comcrimsonpublishers.com Similarly, cascade reactions, which involve a series of intramolecular transformations, can be employed to construct the hydantoin ring system. researchgate.net

The most notable MCR for synthesizing the 5,5-disubstituted hydantoin core is the Bucherer–Bergs reaction. jsynthchem.comnih.govnih.gov This reaction typically involves a ketone (like benzophenone), a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide), and ammonium (B1175870) carbonate. nih.gov These components react to form the 5,5-diphenylimidazolidine-2,4-dione intermediate in a one-pot synthesis. nih.gov This intermediate can then be isolated and subsequently acetylated as described in the direct acetylation protocols.

Another versatile MCR is the Ugi reaction, which can be adapted for hydantoin synthesis. srrjournals.comorganic-chemistry.org A modified Ugi/cyclization sequence can provide hydantoin structures by using an alkyne group that acts as a leaving group under basic conditions to facilitate cyclization. srrjournals.com While these methods are powerful for creating a library of diverse hydantoin analogues, for the specific synthesis of this compound, they serve as a route to the key phenytoin intermediate, which then requires a separate acetylation step. srrjournals.comorganic-chemistry.org

Reaction NameKey ReactantsProduct TypeKey AdvantageReference
Bucherer–Bergs ReactionKetone, Cyanide Source, Ammonium Carbonate5,5-disubstituted hydantoinsHigh efficiency and simplicity for creating the core structure. nih.govnih.gov
Ugi/Cyclization ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid (modified)Diverse hydantoinsHigh diversity of accessible structures. srrjournals.comorganic-chemistry.org
Read-type Reactionα-amino acids, IsocyanatesHydantoinsGood alternative for ring construction from amino acid precursors. nih.gov

Synthesis of Key Intermediates for this compound Derivatization

The primary intermediate for the synthesis of this compound is its immediate precursor, 5,5-diphenylimidazolidine-2,4-dione (Phenytoin). The synthesis of this key intermediate has been well-established through several classical methods.

One of the earliest methods is the Biltz synthesis, first reported in 1908. bepls.com This reaction involves the condensation of benzil (B1666583) with urea (B33335) in the presence of a base, such as potassium hydroxide (B78521), in an aqueous ethanol (B145695) solution. bepls.comacademicjournals.org The reaction proceeds through an intramolecular cyclization to form a heterocyclic pinacol (B44631) intermediate, which then undergoes a 1,2-phenyl shift rearrangement upon acidification to yield the final hydantoin product. bepls.com

As mentioned previously, the Bucherer-Bergs reaction is another highly effective method for preparing this intermediate. nih.govnih.gov It provides a direct route from benzophenone, a cyanide salt, and ammonium carbonate to 5,5-diphenylimidazolidine-2,4-dione. nih.gov This multi-component approach is often favored for its operational simplicity and high yields. nih.gov

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound involves refining the conditions for both the formation of the hydantoin intermediate and the final acetylation step to maximize yield and purity.

In the subsequent acetylation step, reaction conditions can be fine-tuned for better outcomes. This includes screening different catalysts and their concentrations. researchgate.net For example, while pyridine is a common choice, other organic bases could be tested. The amount of the acetylating agent, reaction temperature, and duration are all critical parameters that can be adjusted. Following the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of by-products from prolonged heating. researchgate.net Purification of the final product, typically through recrystallization from a solvent like ethanol, is essential for achieving high purity. bepls.com

Synthetic StepParameter for OptimizationConventional MethodOptimized Method/ConditionImpact on Yield/PurityReference
Intermediate Synthesis (Biltz)Energy SourceConventional HeatingMicrowave ActivationIncreases yield from <55% to 80%. academicjournals.org
Intermediate Synthesis (Biltz)SolventEthanol/WaterDimethylsulfoxide (DMSO)Improved yields under microwave conditions. academicjournals.org
AcetylationCatalystNone (or acid solvent)Base catalyst (e.g., Pyridine, DMAP)Increases reaction rate and efficiency. researchgate.net
AcetylationReaction MonitoringFixed reaction timeMonitoring by TLCPrevents by-product formation and ensures completion. researchgate.net
Overall ProcessPurificationPrecipitationRecrystallization from a suitable solvent (e.g., ethanol)Significantly improves the purity of the final product. bepls.com

Computational and Theoretical Investigations of 1 Acetyl 5,5 Diphenylimidazolidin 4 One

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, used to predict and analyze the behavior of molecules over time. While specific molecular dynamics (MD) studies on 1-Acetyl-5,5-diphenylimidazolidin-4-one are not extensively detailed in the available literature, the approaches used for structurally similar compounds, such as N-alkylated 5,5-diphenylhydantoin derivatives, provide a clear framework for how such investigations would be conducted. nih.gov

MD simulations model the interactions between atoms and molecules, allowing researchers to observe conformational changes and assess the stability of molecular systems. nih.gov For instance, in studies of related compounds, MD simulations have been performed for periods up to 80 nanoseconds to confirm the stability of a ligand-protein complex. nih.gov These simulations can elucidate the persistence of crucial intermolecular interactions, such as hydrogen bonds, which are vital for a ligand's binding affinity to a biological target. nih.govresearcher.life Such analyses provide a dynamic view of the binding process, which is a significant advancement over static models. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. These methods are instrumental in predicting various molecular properties, including geometry, energy levels, and reactivity.

Density Functional Theory (DFT) has become a prominent method for investigating the structural and electronic properties of organic compounds due to its balance of accuracy and computational efficiency. mdpi.com For molecules related to this compound, such as phenytoin (B1677684) derivatives, DFT calculations are commonly employed to determine optimized molecular geometries and to compare these theoretical structures with experimental data obtained from X-ray crystallography. nih.gov

These studies typically use specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov DFT calculations can accurately predict bond lengths, bond angles, and spectral data. nih.gov The method is also used to calculate harmonic vibrational frequencies, which, after applying appropriate scaling factors, can be compared with experimental infrared spectra to confirm molecular structures. researchgate.net

A key application of DFT is the prediction of molecular reactivity and stability through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's tendency to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the chemical behavior of a molecule. mdpi.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com High chemical reactivity can be inferred from the analysis of these parameters, identifying potential sites for electrophilic attack. mdpi.com

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for a Related Compound

This table illustrates typical parameters derived from DFT calculations for heterocyclic compounds similar to this compound, as described in the literature. mdpi.com

ParameterSymbolValue
HOMO EnergyEHOMO-5.98 eV
LUMO EnergyELUMO-1.75 eV
Energy GapΔE4.23 eV
Electronegativityχ3.865
Chemical Hardnessη2.115
Chemical SoftnessS0.236
Electrophilicity Indexω3.523

Molecular Docking Analyses of Related Imidazolidinone Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses. journaljpri.com Docking simulations for imidazolidinone and other related heterocyclic structures have been widely reported, targeting various proteins to explore potential biological activities. researchgate.netnih.govnih.gov The methodologies can be broadly categorized as rigid or flexible docking.

Rigid docking treats both the ligand and the receptor as inflexible, rigid bodies. nih.gov This "lock-and-key" approach simplifies the conformational search, making it computationally fast and suitable for rapidly screening large compound libraries. researcher.life The first molecular docking algorithms were based on this principle, seeking the best steric overlap between the ligand and the receptor's binding site. nih.gov

However, the main drawback of rigid docking is its inability to account for the conformational changes that often occur when a ligand binds to a protein. researcher.life This limitation can lead to inaccurate predictions of the binding pose and affinity. researcher.life Despite this, Rigid Receptor Docking (RRD) is still valuable for initial screening phases, with hits often being subjected to more advanced methods for refinement. researcher.life

Flexible docking methodologies account for the dynamic nature of both the ligand and the receptor, providing a more realistic representation of the binding event. researchgate.netnih.gov Treating molecules as flexible counterparts increases computational complexity but generally yields more accurate predictions of binding modes. researchgate.netnih.gov

Several approaches to flexible docking exist:

Ligand Flexibility : Many modern docking programs allow the ligand to be flexible while keeping the receptor rigid. This is achieved through methods like systematic rotation of single bonds or fragmentation and incremental construction of the ligand within the binding site. nih.gov

Receptor Flexibility : More advanced methods incorporate receptor flexibility. This can be done by using an "ensemble" of different protein conformations or by allowing side-chain flexibility within the active site. nih.gov

Induced Fit Docking (IFD) : This sophisticated method models the "induced fit" theory of binding, where the receptor's active site can change its shape to accommodate the ligand. researcher.life IFD protocols have been shown to predict binding modes more accurately than rigid docking for certain classes of inhibitors. researcher.life The process often involves an initial rigid dock followed by a refinement stage where both ligand and receptor side chains are minimized to find the most favorable interaction. nih.gov

Table 2: Comparison of Docking Methodologies

FeatureRigid DockingFlexible Docking
Molecular Treatment Ligand and receptor are treated as rigid bodies.Ligand and/or receptor are treated as flexible.
Conformational Sampling Limited to rotational and translational degrees of freedom.Includes torsional degrees of freedom for ligand and potentially receptor side-chains/backbone.
Computational Cost Low; allows for high-throughput screening.High; computationally intensive.
Accuracy Lower; may fail to predict binding if conformational changes are significant. researcher.lifeHigher; provides a more realistic model of the binding interaction. researchgate.net
Common Use Case Initial virtual screening of large compound libraries.Detailed binding mode analysis, lead optimization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com These simulations provide a detailed view of the conformational changes and stability of a compound and its complexes, for instance, with a biological target like a protein.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, comprehensive simulations have been performed on closely related N-alkylated 5,5-diphenylhydantoin derivatives. nih.govpreprints.org These studies offer valuable analogous insights. For example, MD simulations on N-alkylated phenytoin derivatives, which share the core 5,5-diphenylimidazolidine structure, have been used to assess the stability of ligand-protein complexes. nih.gov In such simulations, the root mean square deviation (RMSD) of the protein and ligand is monitored over the simulation time, typically nanoseconds, to determine if the complex reaches a stable equilibrium. nih.gov A stable complex is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains bound within the active site of the protein. nih.gov These simulations can reveal the dynamic behavior of the diphenylimidazolidinone core within a binding pocket, highlighting key interactions that contribute to its stability. nih.gov

For instance, in a study of dihydropyrimidinone derivatives, another class of related heterocyclic compounds, MD simulations were run for 100 nanoseconds to confirm the stability of the ligand-protein complex. nih.gov The analysis of the RMSD showed that the complex reached a stable form, indicating a stable binding of the ligand. nih.gov Similar methodologies would be applicable to this compound to understand its dynamic interactions with potential biological targets.

Analysis of Intermolecular Interactions and Binding Energies

The analysis of intermolecular interactions and the calculation of binding energies are crucial for understanding the affinity of a compound for its target. Techniques like molecular docking are employed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.

For derivatives of 5,5-diphenylhydantoin, molecular docking studies have been instrumental in identifying key binding interactions. rsc.org These studies often reveal that the two phenyl rings engage in aromatic-aromatic interactions with specific amino acid residues, such as tyrosine, within the binding site of a protein. researchgate.net The hydantoin (B18101) core itself, with its capacity for both hydrogen bond donation and acceptance, forms crucial hydrogen bonds that anchor the molecule in the active site. preprints.orgresearchgate.net

The binding affinity is often quantified by scoring functions that estimate the free energy of binding. While specific Glide XP scores for this compound are not available, related compounds have been evaluated using similar metrics. For example, in a study of isoxazolidine (B1194047) derivatives, the compound with the highest docking score, indicating the most substantial binding energy, was identified for further analysis. researchgate.net The binding free energy for various ligand-protein complexes can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which provides a more refined estimation of binding affinity. nih.gov

The following table presents representative data from computational studies on analogous compounds, illustrating the types of binding energies and interactions observed.

Compound ClassTarget ProteinDocking Score / Binding EnergyKey Interacting Residues
N-alkylated 5,5-diphenylhydantoin derivativesCholesterol OxidaseNot specifiedNot specified
Isoxazolidine derivativesEGFR Receptor-6.57 kcal/mol (g score)GLU 762, LYS 745, MET 793
Dihydropyrimidinone derivativesα-glucosidase-7.9 kcal/molNot specified
Quinazolinone derivativesPARP1 and STAT3Not specifiedNot specified

This table is illustrative and based on data for analogous, not identical, compounds.

In Silico Prediction of Molecular Properties and Reactivity

In silico methods are widely used to predict a range of molecular properties, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity. researchgate.netnih.gov These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a compound.

For various imidazolidine (B613845) derivatives, computational tools have been used to calculate properties based on their molecular structure. researchgate.net Density Functional Theory (DFT) is a common method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule. For instance, the energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of a compound. nih.gov

Pharmacokinetic properties, such as oral absorption and blood-brain barrier permeability, are also predicted using computational models. nih.gov For a molecule like this compound, these predictions would help in assessing its potential to reach its target in the body. The well-known "Lipinski's Rule of Five" is often applied as a filter to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

The table below summarizes key molecular properties for this compound, derived from chemical databases.

PropertyPredicted Value
Molecular FormulaC₁₇H₁₆N₂O₂
Molecular Weight280.32 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass280.121178 g/mol
Topological Polar Surface Area52.9 Ų

Data sourced from PubChem (CID 275338).

These in silico predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate.

Chemical Reactivity and Mechanistic Studies of 1 Acetyl 5,5 Diphenylimidazolidin 4 One

Acylation Reactions and N-Substitution Patterns

The parent molecule, 5,5-diphenylimidazolidin-4-one, serves as a versatile scaffold for acylation. The introduction of an acetyl group at the N-1 position to form 1-Acetyl-5,5-diphenylimidazolidin-4-one is a primary example of such a transformation. This reaction is typically achieved by treating the parent compound with an acylating agent like acetyl chloride or acetic anhydride (B1165640). semanticscholar.org

Further studies on the acylation of 5,5-diphenylimidazolid-4-one have shown that it is possible to introduce acyl groups at both the N-1 and N-3 positions, yielding 1,3-diacyl-5,5-diphenylimidazolid-4-ones. researchgate.net The reactivity towards acylation highlights the nucleophilic character of the nitrogen atoms within the imidazolidinone ring. The N-substitution pattern is crucial in modifying the compound's chemical and physical properties. For instance, N-alkylation of the related 5,5-diphenylimidazolidine-2,4-dione is a widely applied reaction to alter the core structure and the properties of the resulting materials. semanticscholar.org

An interesting characteristic of the N1-acyl group in compounds like this compound is its notable stability towards both acidic and alkaline hydrolysis, a feature that has been subject to specific investigation. researchgate.net This stability influences the conditions required for subsequent chemical transformations.

Condensation Reactions with Aldehydes

Condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, are fundamental in carbon-carbon bond formation. wikipedia.orgresearchgate.net These reactions typically involve an active methylene (B1212753) compound that can be deprotonated to form a nucleophilic carbanion, which then attacks an aldehyde or ketone. taylorandfrancis.com The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

While the imidazolidinone ring itself does not possess a classically defined active methylene group for these reactions, the potential for condensation reactions involving this compound could be theoretically explored, for instance, at the methyl group of the N-acetyl moiety under specific basic conditions. However, there is a lack of direct scientific literature reporting successful Knoevenagel or Claisen-Schmidt condensations involving the N-acetyl group or the imidazolidinone ring of this specific compound. Studies on related heterocyclic systems, like thiazolidinediones, have shown that the methylene group at position 5 can readily participate in Knoevenagel condensations with various aromatic aldehydes. researchgate.netmdpi.com Mechanistically, such reactions proceed through the formation of an intermediate carbanion that attacks the aldehyde, followed by dehydration to yield an arylidene derivative. researchgate.net

Nucleophilic Attack and Ring Opening Reactions

The imidazolidinone ring, while relatively stable, can undergo nucleophilic attack and subsequent ring-opening under certain conditions. The carbonyl group at the C-4 position is an electrophilic site susceptible to attack by nucleophiles. Hydrolysis, as detailed in the next section, is a prime example of a nucleophilic attack (by a water or hydroxide (B78521) ion) that can lead to ring cleavage.

Studies on related unstrained cyclic aminals, such as imidazolidines, have demonstrated that ring-opening can be achieved using organometallic reagents like Grignard and cuprate (B13416276) reagents. documentsdelivered.comresearcher.life These reactions often require specific activation, for example, by having a sulfonamide group on one of the nitrogen atoms, which facilitates the formation of a transient iminium ion intermediate that is then attacked by the nucleophile. researcher.life It has been noted that imidazolidinone rings can be challenging to open due to their inherent stability, often requiring harsh conditions such as heating in concentrated acid or high temperatures in the presence of a Lewis acid catalyst. researchgate.net This suggests that this compound would likely require forcing conditions for non-hydrolytic ring-opening reactions.

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of this compound involves the cleavage of the amide bonds within the molecule, specifically the N-acetyl group and the lactam bond in the ring. The hydrolysis of N-substituted amides is pH-dependent and can be catalyzed by acid, base, or proceed neutrally. psu.edu

Under alkaline conditions, the mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond. The rate of alkaline hydrolysis is influenced by both steric and electronic factors. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction rate. arkat-usa.org Conversely, bulky substituents can sterically hinder the approach of the nucleophile. arkat-usa.org Studies on N-acetyl amides have shown that the acetyl moiety can influence hydrolysis rates compared to benzoyl or other aryl amides. arkat-usa.orgresearchgate.net

Kinetic studies on the hydrolysis of N-substituted amides in high-temperature water have indicated a first-order reaction with respect to both water and the amide, with a likely SN2 mechanism involving water as the nucleophile under neutral conditions. psu.edu As previously mentioned, the N1-acyl group of 1-acetyl-5,5-diphenylimidazolid-4-one has been reported to be unusually stable to hydrolysis, which is a significant kinetic feature of this molecule. researchgate.net

Factors Influencing Amide Hydrolysis Rates
FactorEffect on RateRationale
pHIncreases at low and high pHAcid or base catalysis
Electron-withdrawing groupsIncreases rateIncreases electrophilicity of carbonyl carbon
Steric hindranceDecreases rateHinders nucleophilic attack
TemperatureIncreases rateProvides activation energy for the reaction

Derivatization Pathways and Chemical Transformations

This compound can serve as a precursor for the synthesis of more complex molecules. Its structure offers several sites for chemical modification, including the N-3 position and the acetyl group.

One documented derivatization involves using the acetylated compound as a building block for further acylation at the N-3 position. For example, it can be reacted with other reagents to introduce more complex side chains, leading to novel derivatives with potentially different biological or chemical properties. The oxidation of 1-acetyl-5,5-diphenylimidazolid-4-one has also been explored, leading to different transformation products. researchgate.net

Analogous heterocyclic systems, such as 2-thiohydantoins, undergo a variety of derivatizations. These are useful synthetic intermediates for a wide range of applications. nih.gov For instance, 1-acetyl-2-thiohydantoins can be synthesized from amino acids, ammonium (B1175870) thiocyanate, and acetic anhydride. nih.govnih.gov The synthesis of various imidazolidinone derivatives is an active area of research, employing methods like palladium-catalyzed aza-Heck cyclizations to create unsaturated imidazolidinones with free N-H groups, which are then available for further functionalization. nih.gov These examples suggest that this compound could potentially be modified through similar strategies to generate a library of diverse compounds.

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In reactions involving imidazolidinones, several types of intermediates have been proposed or identified.

In prolinamide-catalyzed aldol (B89426) reactions, imidazolidinone intermediates formed from the catalyst and the reactants (e.g., acetone (B3395972) and aldehydes) have been detected and identified in situ using 1H NMR spectroscopy. rsc.org These intermediates were found to influence the reaction rate and the enantioselectivity of the product. rsc.org This demonstrates the power of spectroscopic methods in studying reaction pathways.

For ring-opening reactions of imidazolidines with organometallic reagents, computational studies suggest the formation of a transient iminium ion intermediate. researcher.life This intermediate arises from the coordination of a Lewis acid (from the Grignard reagent) to the ring, promoting cleavage of a C-N bond. Similarly, in the acid-catalyzed synthesis of 4-arylimidazolidin-2-ones, the formation of an iminium cation intermediate via the elimination of a methanol (B129727) molecule from a 5-methoxyimidazolidine-2-one precursor has been proposed. nih.gov

Mass spectrometry is another powerful tool for detecting and structurally characterizing charged or easily ionizable reaction intermediates that may be present in low concentrations. nih.gov For reactions involving this compound, it is plausible that similar iminium ions or tetrahedral intermediates (in nucleophilic acyl substitution) could be formed and potentially investigated using these advanced analytical techniques.

Potential Reaction Intermediates in Imidazolidinone Chemistry
Intermediate TypeReaction TypeMethod of Investigation
Tetrahedral IntermediateNucleophilic Acyl Substitution (e.g., Hydrolysis)Inferred from kinetic studies
Iminium CationRing-Opening, Electrophilic SubstitutionNMR Spectroscopy, Computational Studies
Imidazolidinone AdductsAldol Reactions (Catalysis)NMR Spectroscopy

Structure Activity Relationship Sar Studies: Chemical Modulations and Reactivity

Influence of Substituents on Electronic Properties and Reactivity

The imidazolidinone core of 1-acetyl-5,5-diphenylimidazolidin-4-one possesses several reactive sites, including the carbonyl groups, the nitrogen atoms, and the α-carbon to the carbonyls. The electron density at these sites, and thus their reactivity, is modulated by the electronic effects of substituents on the diphenyl groups at the C-5 position and any modifications to the acetyl group at the N-1 position. These effects are primarily categorized as inductive and resonance effects, which can either donate or withdraw electron density from the heterocyclic ring system.

Electron-withdrawing groups (EWGs) are substituents that pull electron density away from a molecule's core. nih.gov Common examples include nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups. When appended to the phenyl rings of this compound, EWGs exert a profound influence on the molecule's reactivity.

The primary impact of EWGs is the reduction of electron density within the aromatic rings and, through inductive and resonance effects, within the imidazolidinone ring. This decrease in electron density has several consequences for the molecule's chemical reactivity:

Increased Acidity of N-H Protons: In the parent 5,5-diphenylhydantoin, the N-H protons exhibit acidic character. The introduction of EWGs on the phenyl rings would further stabilize the conjugate base formed upon deprotonation, thereby increasing the acidity of the N-3 proton. This enhanced acidity can facilitate reactions that proceed via deprotonation at this position.

Enhanced Electrophilicity of Carbonyl Carbons: The carbonyl carbons at the C-2 and C-4 positions are electrophilic centers susceptible to nucleophilic attack. By withdrawing electron density, EWGs increase the partial positive charge on these carbons, making them more electrophilic and thus more reactive towards nucleophiles. nih.gov This is a critical consideration in reactions such as hydrolysis or additions of organometallic reagents. thieme-connect.de

The following table illustrates the expected qualitative impact of representative EWGs on key reactivity parameters of this compound.

Substituent (on Phenyl Ring)Hammett Constant (σp)Expected Effect on N-3 AcidityExpected Effect on C=O Electrophilicity
-NO₂0.78Strong IncreaseStrong Increase
-CN0.66Moderate IncreaseModerate Increase
-Cl0.23Mild IncreaseMild Increase
-H0.00BaselineBaseline

Conversely, electron-donating groups (EDGs), such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups, push electron density into the molecular core. nih.gov Their presence on the phenyl rings of this compound has the opposite effect to that of EWGs.

The increased electron density within the heterocyclic system due to EDGs leads to:

Decreased Acidity of N-H Protons: By pushing electron density into the ring, EDGs destabilize the corresponding conjugate base, making the N-3 proton less acidic compared to the unsubstituted compound.

Reduced Electrophilicity of Carbonyl Carbons: The enhanced electron density at the carbonyl carbons diminishes their partial positive charge, rendering them less susceptible to nucleophilic attack. nih.gov

Influence on Electrophilic Aromatic Substitution: While the imidazolidinone ring itself is generally electron-poor, the phenyl rings can undergo electrophilic aromatic substitution. EDGs activate the phenyl rings towards this type of reaction and direct incoming electrophiles to the ortho and para positions.

The following table summarizes the anticipated qualitative impact of representative EDGs on the reactivity of this compound.

Substituent (on Phenyl Ring)Hammett Constant (σp)Expected Effect on N-3 AcidityExpected Effect on C=O Electrophilicity
-OCH₃-0.27Moderate DecreaseModerate Decrease
-CH₃-0.17Mild DecreaseMild Decrease
-H0.00BaselineBaseline

Positional Effects of Functional Groups on Chemical Behavior

The position of a functional group on the phenyl rings (ortho, meta, or para) is a critical determinant of its influence on the chemical behavior of this compound. This is due to the interplay of resonance and inductive effects, which are distance-dependent.

Para Position: Substituents in the para position exert both inductive and resonance effects most effectively on the imidazolidinone ring system, as they are in direct conjugation.

Meta Position: In the meta position, the resonance effect is largely absent, and the influence is primarily transmitted through the weaker, distance-attenuated inductive effect.

Ortho Position: Ortho substituents can exert strong inductive and resonance effects, but their influence is often complicated by steric hindrance, which can impede the approach of reagents to nearby reactive centers or alter the preferred conformation of the molecule.

For instance, a nitro group at the para position will significantly increase the electrophilicity of the carbonyl carbons through both resonance and induction. The same group at the meta position will have a less pronounced effect, primarily driven by induction. An ortho-nitro group, while electronically powerful, might sterically hinder reactions at the N-1 or C-2 positions of the imidazolidinone ring.

Systematic Scaffold Modifications and Their Chemical Implications

Systematic modifications of the this compound scaffold can lead to substantial changes in its chemical properties. These modifications are not limited to the phenyl rings but can also involve the core heterocyclic structure.

One area of modification is the replacement of the oxygen atom at the C-2 or C-4 position with a sulfur atom to form a thiohydantoin derivative. This substitution significantly alters the reactivity of the scaffold. The thiocarbonyl group is generally a weaker hydrogen bond acceptor but can exhibit different reactivity towards nucleophiles and electrophiles compared to its carbonyl counterpart.

Correlation between Structural Features and Chemical Reactivity Profiles

A clear correlation exists between the structural features of this compound derivatives and their chemical reactivity. This can be summarized as follows:

Steric Effects: The size and position of substituents, particularly in the ortho positions of the phenyl rings or on the nitrogen atoms, can sterically hinder the approach of reagents to reactive sites, thereby slowing down or preventing certain reactions.

Scaffold Composition: The nature of the atoms within the heterocyclic ring (e.g., oxygen vs. sulfur) and the identity of the substituent at the N-1 position are fundamental determinants of the molecule's chemical properties, including its acidity, basicity, and susceptibility to various chemical transformations.

In essence, the principles of physical organic chemistry provide a robust framework for understanding and predicting how structural modifications to this compound will impact its chemical reactivity profile. While direct quantitative data for this specific molecule is limited in the public domain, the well-established behavior of related hydantoin (B18101) systems allows for reliable qualitative predictions.

Advanced Research Directions and Broader Chemical Applications

Utility as a Precursor in Complex Organic Synthesis

The foundational structure of the imidazolidinone ring, particularly when functionalized, presents a versatile scaffold for building more elaborate molecules. While direct research on 1-Acetyl-5,5-diphenylimidazolidin-4-one as a synthetic precursor is limited, extensive studies on the closely related compound, 1-acetyl-5,5-diphenylimidazolidine-2,4-dione, highlight the potential of this chemical family.

For instance, the acetylated 2,4-dione analogue serves as a key starting material in the synthesis of more complex derivatives. jpionline.org It can be reacted with reagents like 4-aminobenzoic acid in glacial acetic acid under reflux to form new compounds, such as 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione. jpionline.org This demonstrates the capacity of the acetylated imidazolidinedione core to act as a building block for molecules with potential pharmacological applications, such as anticonvulsant agents. jpionline.org The N-acetyl group in these structures is a key functional handle, enabling further chemical modifications and the construction of larger, more complex molecular architectures. semanticscholar.org

The reactivity of the parent 5,5-diphenylimidazolidine-2,4-dione ring system with acylating agents like acetyl chloride is well-established, providing the basis for creating these precursors. semanticscholar.org The modification of the core scaffold through reactions at the nitrogen positions is a common strategy to alter the properties of the resulting materials. semanticscholar.org This foundational chemistry suggests a similar potential for this compound to serve as a reactive intermediate in multi-step organic syntheses, pending further investigation into its specific reactivity.

Integration into Polymeric Structures and Material Science Applications

The incorporation of unique heterocyclic compounds into polymer backbones is a growing area of material science, aimed at developing materials with novel thermal, mechanical, or electronic properties. While there is no specific research detailing the integration of this compound into polymeric structures, the general principles of polymer chemistry suggest potential pathways. The inherent stability and defined stereochemistry of the imidazolidinone ring could impart rigidity and specific functionalities to a polymer chain.

The broader field of materials science and engineering focuses on understanding how the synthesis and processing of materials influence their structure and properties. upenn.edu Developing new materials, such as advanced batteries or self-healing materials, often relies on designing and synthesizing novel molecular components. upenn.edu In principle, a molecule like this compound could be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) moieties) to allow for its incorporation as a monomer or a cross-linking agent in polymerization reactions. Such an approach could lead to the development of specialty polymers with tailored characteristics, although this remains a theoretical application awaiting experimental validation.

Development of Novel Chemical Probes and Reagents

The development of chemical probes and reagents is essential for advancing our understanding of biological systems and chemical reactions. The structural motifs present in this compound, including the heterocyclic core and phenyl groups, could be leveraged for such applications. For example, by attaching fluorescent tags or reactive groups, derivatives of this compound could potentially be developed into probes for specific biological targets or as specialized reagents in organic synthesis.

The family of related compounds, thiohydantoins, are known to be useful synthetic intermediates in a variety of applications. nih.govnih.gov This precedent for using similar heterocyclic cores as versatile chemical tools suggests that this compound could also be adapted for such purposes. However, research into these specific applications has not yet been reported in the available scientific literature.

Future Computational and Experimental Research Avenues in Synthetic Chemistry

Future research into this compound is poised to explore both its fundamental chemical properties and its potential applications through a combination of computational and experimental methods.

Computational studies could provide significant insights into the molecule's electronic structure, reactivity, and conformational dynamics. Density Functional Theory (DFT) calculations, for example, could be employed to predict reaction mechanisms and identify the most favorable sites for chemical modification. Such theoretical studies are invaluable for guiding experimental work and optimizing reaction conditions for synthesizing new derivatives.

Experimental research avenues could focus on expanding the library of molecules derived from this compound. This would involve exploring its reactivity with a wider range of electrophiles and nucleophiles to create novel substituted compounds. Furthermore, developing efficient and sustainable synthetic methodologies, such as those employing mechanochemistry (e.g., liquid-assisted grinding) or photocatalysis, could provide environmentally friendly routes to these molecules. researchgate.netresearchgate.net A systematic exploration of its utility in multi-component reactions could also uncover new and efficient ways to build molecular complexity from this scaffold. researchgate.net

A summary of the key properties of the parent compound is provided in the table below.

PropertyValue
Compound Name This compound
CAS Number 16459-56-6
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol
Exact Mass 280.121 g/mol

Table 1: Physicochemical Properties of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Acetyl-5,5-diphenylimidazolidin-4-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via (i) base-promoted cyclization of amidines with ketones (e.g., KOH in DMSO at 80°C) or (ii) reduction of thiocarbonyl precursors using sodium in amyl alcohol or Raney nickel . Key factors include solvent choice (polar aprotic solvents enhance cyclization), stoichiometry of reactants, and reaction time. For example, prolonged heating (>12 hours) in base-mediated methods may improve yields by ensuring complete ring closure .

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction analysis is performed using monoclinic systems (e.g., space group P2₁/c) with parameters such as unit cell dimensions (a = 18.6024 Å, b = 8.0489 Å, c = 17.0860 Å, β = 106.426°) . Displacement ellipsoids at 30% probability levels validate bond angles and torsion angles. For imidazolidinone derivatives, the acetyl group’s orientation and phenyl ring planarity are critical metrics for confirming stereochemistry .

Q. What spectroscopic techniques are essential for characterizing substituent effects in imidazolidin-4-one derivatives?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., acetyl methyl groups at δ 2.1–2.3 ppm; phenyl protons as multiplets at δ 7.2–7.5 ppm).
  • FT-IR : Stretching frequencies for C=O (1690–1730 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS determines molecular ion peaks (e.g., m/z 482.58 for C₂₉H₂₆N₂O₃S derivatives) .

Advanced Research Questions

Q. How does this compound interact with β-site APP cleaving enzyme 1 (BACE1), and what computational tools validate these interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals binding modes to BACE1 (PDB ID: 4DJU). The ligand’s acetyl group forms hydrogen bonds with ASP93 (2.67 Å) and ASP289 (2.40 Å), while diphenyl moieties engage in hydrophobic interactions with LEU91 and ILE179 . Binding affinity (ΔG = −6.92 kcal/mol) is calculated using the MM-GBSA method, with solvation energy adjustments .

Q. What strategies resolve contradictions in reported binding affinities of imidazolidin-4-one derivatives for Alzheimer’s disease targets?

  • Methodological Answer : Discrepancies arise from variations in docking parameters (e.g., grid box size, force fields) or experimental conditions (e.g., enzyme purity). To address this:

  • Standardize docking protocols (e.g., consistent use of AMBER force fields).
  • Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference crystallographic data (e.g., BACE1-4DJU interactions) to confirm key residues .

Q. How are ADME properties predicted for this compound, and what metrics indicate blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • Lipinski’s Rule : Molecular weight (<500 Da), logP (<5), and hydrogen bond acceptors/donors (<10/5) assess drug-likeness.
  • SwissADME : Predicts BBB penetration via topological polar surface area (TPSA < 60 Ų) and logBB values (>0.3).
  • P-glycoprotein efflux : Molecular dynamics simulations identify substrate recognition patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.